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Compound of Interest

Compound Name: 2-Heptadecanol

Cat. No.: B1633865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

long-chain secondary alcohol, 2-Heptadecanol. It includes a summary of available Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed

experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic

analysis. Due to the limited availability of fully tabulated public data for 2-Heptadecanol,
representative data from closely related homologous alcohols may be used for illustrative

purposes where noted.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Heptadecanol and its

analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete public dataset for the ¹H and ¹³C NMR of 2-Heptadecanol is not readily

available, predicted chemical shifts and data from similar long-chain secondary alcohols can

provide valuable insights. The key expected resonances are outlined below.

¹H NMR (Proton NMR): The proton NMR spectrum of 2-Heptadecanol is expected to show

characteristic signals for the protons near the hydroxyl group and along the alkyl chain.
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Proton Type
Expected Chemical

Shift (ppm)
Multiplicity Notes

-OH ~1.0 - 5.0 Singlet (broad)

Chemical shift is

concentration and

solvent dependent.

CH-OH ~3.5 - 4.0 Sextet or Multiplet

Coupled to the

adjacent CH₃ and CH₂

groups.

-CH₃ (at C1) ~1.2 Doublet
Coupled to the CH-

OH proton.

-CH₂- (chain) ~1.2 - 1.4 Multiplet (broad)

Overlapping signals

from the long alkyl

chain.

-CH₃ (terminal) ~0.9 Triplet
Typical terminal

methyl group signal.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon

framework of the molecule. A ¹³C NMR spectrum for 2-Heptadecanol acetate is available in

spectral databases.[1] The expected chemical shifts for 2-Heptadecanol are as follows:

Carbon Type Expected Chemical Shift (ppm)

CH-OH ~68

-CH₂- (adjacent to CH-OH) ~39

-CH₃ (at C1) ~23

-CH₂- (chain) ~22-32

-CH₃ (terminal) ~14

Mass Spectrometry (MS)
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The mass spectrum of 2-Heptadecanol is available through the NIST WebBook.[2][3] The

electron ionization (EI) mass spectrum is characterized by fragmentation of the long alkyl chain.

Key Fragments for 2-Heptadecanol (m/z)[4]

m/z Relative Intensity Possible Fragment

43 High [C₃H₇]⁺

45 High [CH₃CH=OH]⁺

57 High [C₄H₉]⁺

71 Moderate [C₅H₁₁]⁺

85 Moderate [C₆H₁₃]⁺

Note: The molecular ion peak (M⁺) for long-chain alcohols is often weak or absent in EI-MS.

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Heptadecanol is also available in the NIST database.[2][3][5] The

key absorption bands are characteristic of a long-chain secondary alcohol.

Characteristic IR Absorption Bands for 2-Heptadecanol

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

~3200-3600 Strong, Broad O-H stretch Alcohol

~2850-2960 Strong C-H stretch Alkane

~1465 Medium C-H bend Alkane

~1375 Medium C-H bend Alkane

~1100 Medium C-O stretch Secondary Alcohol

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Heptadecanol.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Heptadecanol in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of

a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16 scans).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a

Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in

the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2-Heptadecanol.
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Methodology:

Sample Preparation: Prepare a dilute solution of 2-Heptadecanol (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or dichloromethane.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an electron ionization source.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Use a suitable capillary column (e.g., a nonpolar DB-5ms or similar).

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a

high final temperature (e.g., 300 °C) to ensure elution of the long-chain alcohol.

Mass Spectrometry:

The eluent from the GC column is directed into the ion source of the mass spectrometer.

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

Data Analysis: Identify the peak corresponding to 2-Heptadecanol in the total ion

chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion

(if present) and major fragment ions.

Fourier-Transform Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-Heptadecanol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

This is the most common and convenient method for solid samples.
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Place a small amount of solid 2-Heptadecanol directly onto the ATR crystal (e.g., diamond

or zinc selenide).

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of 2-Heptadecanol (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the instrument's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Heptadecanol.

Spectroscopic analysis workflow for a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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